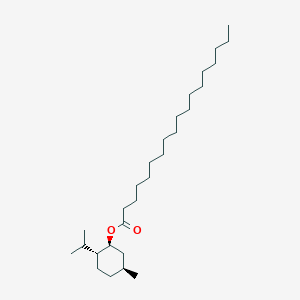
(1S,2R,5S)-(+)-Menthyl Stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5S)-(+)-Menthyl Stearate is an ester derived from the reaction of menthol and stearic acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics, pharmaceuticals, and as a flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-(+)-Menthyl Stearate typically involves the esterification of menthol with stearic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants to the desired ester. The product is then separated and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5S)-(+)-Menthyl Stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield menthol and stearic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and release menthol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Menthol and stearic acid.
Reduction: Menthol and stearyl alcohol.
Transesterification: A new ester and menthol.
Wissenschaftliche Forschungsanwendungen
(1S,2R,5S)-(+)-Menthyl Stearate has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in topical formulations for its cooling and soothing effects.
Industry: Used in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages.
Wirkmechanismus
The mechanism of action of (1S,2R,5S)-(+)-Menthyl Stearate involves its interaction with sensory receptors in the skin and mucous membranes. The compound activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold. This activation leads to a cooling sensation, making it useful in topical applications for pain relief and soothing effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5S)-(+)-Menthol: The parent compound of (1S,2R,5S)-(+)-Menthyl Stearate, known for its cooling properties.
Menthyl Acetate: Another ester of menthol, used for its fragrance and flavoring properties.
Stearyl Alcohol: A fatty alcohol derived from stearic acid, used in cosmetics and personal care products.
Uniqueness
This compound is unique due to its combination of the cooling properties of menthol and the emollient properties of stearic acid. This makes it particularly useful in formulations where both cooling and moisturizing effects are desired.
Eigenschaften
Molekularformel |
C28H54O2 |
|---|---|
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] octadecanoate |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3/t25-,26+,27-/m0/s1 |
InChI-Schlüssel |
UFFYOHVNDSTCTL-VJGNERBWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



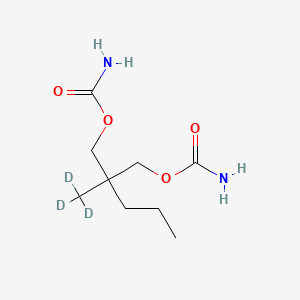

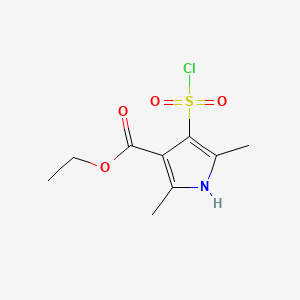
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
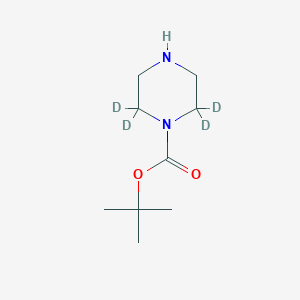
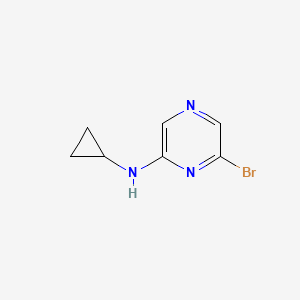
![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
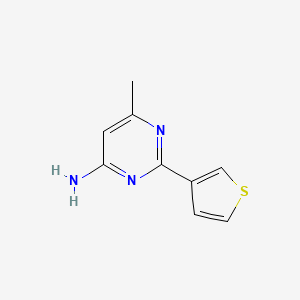
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
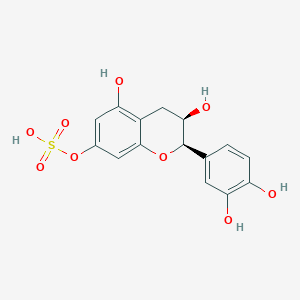
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
